REACTION_SMILES
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[CH3:1][c:2]1[nH:3][cH:4][cH:5][n:6]1.[CH3:27][C:28]#[N:29].[CH:7]([N:8]([CH2:9][CH3:10])[CH:11]([CH3:12])[CH3:13])([CH3:14])[CH3:15].[F:16][c:17]1[cH:18][c:19]([N+:24](=[O:25])[O-:26])[cH:20][cH:21][c:22]1[F:23]>>[CH3:1][c:2]1[n:3](-[c:22]2[c:17]([F:16])[cH:18][c:19]([N+:24](=[O:25])[O-:26])[cH:20][cH:21]2)[cH:4][cH:5][n:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ncc[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(F)c(F)c1
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Name
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Type
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product
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Smiles
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Cc1nccn1-c1ccc([N+](=O)[O-])cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |